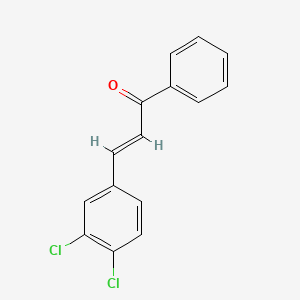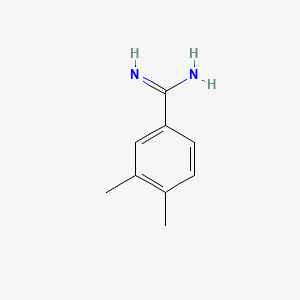
Vitispirane
概要
説明
Vitispirane is a naturally occurring compound found in grapes and wineThe chemical structure of this compound is characterized by a spiroether framework, specifically 2,6,6-trimethyl-10-methylidene-1-oxaspiro[4.5]dec-8-ene . This compound is known for its earthy, floral, and fruity aroma, contributing to the complex bouquet of wines .
準備方法
Synthetic Routes and Reaction Conditions: Vitispirane can be synthesized through the oxidative degradation of carotenoids. One common method involves the use of solid-phase microextraction (SPME) techniques to isolate and analyze the compound from wine samples . The synthetic route typically involves the use of hydro-alcoholic matrices and various agitation techniques to enhance extraction efficiency .
Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological processes that mimic natural biosynthetic pathways. These methods involve the use of specific enzymes and microbial cultures to convert carotenoids into this compound. The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Vitispirane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to reduce this compound, resulting in the formation of reduced analogs.
Substitution: Substitution reactions involve the use of halogens (e.g., chlorine, bromine) to replace specific functional groups in the this compound molecule.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and halogenated compounds. These products have distinct chemical and sensory properties, making them valuable in various applications .
科学的研究の応用
Vitispirane has a wide range of scientific research applications, including:
Chemistry:
- Used as a reference compound in analytical chemistry for the identification and quantification of norisoprenoids in wine and other beverages .
Biology:
- Studied for its role in plant defense mechanisms, particularly in grapevines, where it contributes to the plant’s resistance against pests and diseases .
Medicine:
- Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Research is ongoing to explore its use in drug development .
Industry:
- Employed in the flavor and fragrance industry due to its unique aroma profile. It is used to enhance the sensory qualities of food and beverages .
作用機序
The mechanism of action of vitispirane involves its interaction with specific molecular targets and pathways. In plants, this compound is produced as a secondary metabolite in response to environmental stressors. It acts by modulating the expression of genes involved in the plant’s defense response . In humans, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Vitispirane is unique among norisoprenoids due to its spiroether structure. Similar compounds include:
β-Ionone: Known for its violet-like aroma, β-ionone is another norisoprenoid derived from carotenoids.
β-Damascenone: This compound has a rose-like aroma and is also found in wine and other plant-derived products.
Megastigmatrienone: Found in tobacco, this compound has a distinct aroma profile and is structurally related to this compound.
This compound stands out due to its specific sensory properties and its role in plant defense mechanisms, making it a valuable compound in both scientific research and industrial applications.
特性
IUPAC Name |
2,6,6-trimethyl-10-methylidene-1-oxaspiro[4.5]dec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h5-6,11H,1,7-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPDJVDPPBFBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(O1)C(=C)C=CCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867153 | |
| Record name | Vitispirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
258.00 to 259.00 °C. @ 760.00 mm Hg | |
| Record name | Vitispirane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
65416-59-3 | |
| Record name | Vitispirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65416-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vitispirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065416593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitispirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vitispirane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
49.00 °C. @ 760.00 mm Hg | |
| Record name | Vitispirane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Dimethylamino)styryl]pyridine](/img/structure/B1609400.png)

![4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde](/img/structure/B1609403.png)

![(E)-but-2-enedioic acid;5-(2-methoxyphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B1609406.png)


![1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol](/img/structure/B1609409.png)




